1-Chloro-4-(1,1-difluoroethyl)-2-methylbenzene
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Overview
Description
1-Chloro-4-(1,1-difluoroethyl)-2-methylbenzene is an organic compound with the molecular formula C9H10ClF2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a difluoroethyl group, and a methyl group
Preparation Methods
The synthesis of 1-Chloro-4-(1,1-difluoroethyl)-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1-chloro-2-methylbenzene.
Introduction of Difluoroethyl Group: The difluoroethyl group can be introduced through a reaction with a difluoroethylating agent under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-4-(1,1-difluoroethyl)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The difluoroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles like NaOH or NH3 in polar solvents.
Oxidation: Oxidizing agents like KMnO4 in acidic or basic media.
Reduction: Reducing agents like LiAlH4 in anhydrous conditions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4-(1,1-difluoroethyl)-2-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 1-Chloro-4-(1,1-difluoroethyl)-2-methylbenzene exerts its effects depends on its interaction with molecular targets. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
The molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-4-(1,1-difluoroethyl)-2-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene: This compound has an additional trifluoromethyl group, which may alter its reactivity and applications.
1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
1-chloro-4-(1,1-difluoroethyl)-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2/c1-6-5-7(9(2,11)12)3-4-8(6)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLKQNJJZYQKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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